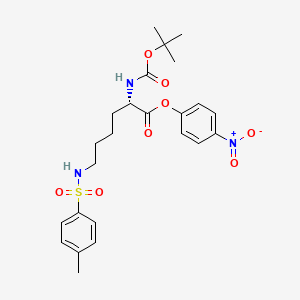

Boc-lys(tos)-onp

Overview

Description

Boc-Lys(Tos)-OH, also known as Na-Boc-Ne-4-toluenesulfonyl-L-lysine, is a chemical compound with the CAS Number: 13734-29-7 . It is commonly used in the field of peptide synthesis .

Synthesis Analysis

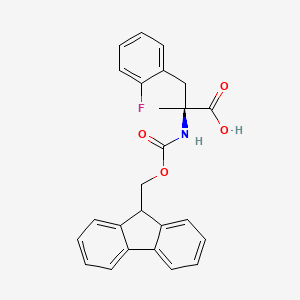

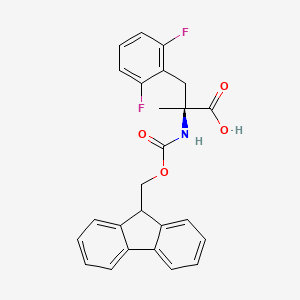

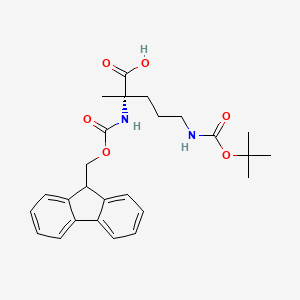

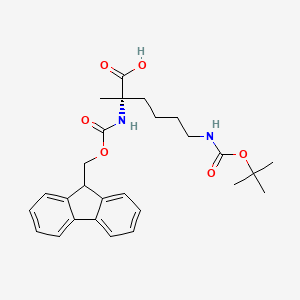

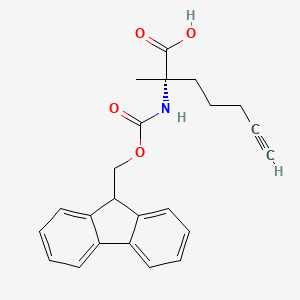

The synthesis of Boc-Lys(Tos)-OH involves various chemical reactions. A common method involves the use of Fmoc-Lys(Mtt)-OH, Oxyma, N,N’-diisopropylcarbodiimide (DIC), and DMF .

Molecular Structure Analysis

The molecular formula of Boc-Lys(Tos)-OH is C18H28N2O6S . Its average mass is 400.490 Da and its monoisotopic mass is 400.166809 Da .

Chemical Reactions Analysis

Boc-Lys(Tos)-OH is involved in various chemical reactions. For instance, it is used in the synthesis of multifunctional targets where amino functions often occur . It is also used in the synthesis of hexadentate peptide-chelator .

Physical and Chemical Properties Analysis

Boc-Lys(Tos)-OH has a density of 1.109±0.06 g/cm3 (Predicted), a boiling point of 514.4±45.0 °C (Predicted), and a flash point of 264.9°C .

Scientific Research Applications

Genome Editing

Boc-Lys, a lysine derivative, has been used in developing a Cas9-mediated mammalian genome editing system that is tightly controlled by the presence of Boc-Lys. This system shows promise for broad applications, including potential use in therapeutic genome editing and gene drives (Suzuki et al., 2018).

Synthesis of Redox Derivatives

Boc-L-Lysine derivatives have been synthesized with electron donors like phenothiazine and redox chromophores. These derivatives are useful in creating light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).

Peptide Synthesis and Antithrombin Activity

Boc/Tos-L-Phe-L-Arg-Xaa tripeptides have been synthesized and studied for their interaction with thrombin and trypsin, with implications for understanding antithrombin activity (Poyarkova et al., 2003).

Pharmacokinetics and Biological Use

Boc-protected lysine-modified single-walled carbon nanotubes have been synthesized for potential use in biomedical applications. This approach offers benefits like ease of purification, commercial availability of reagents, and pH-dependent solubility (Mulvey et al., 2014).

Radiopharmaceuticals Synthesis

Fmoc-N-epsilon-(hynic-Boc)-lysine has been used in solid-phase peptide synthesis for labeling proteins with technetium-99m, a radiometal. This method allows for total site specificity and is applicable in creating peptide radiopharmaceuticals (Greenland et al., 2003).

Mechanism of Action

Target of Action

The primary target of Boc-lys(tos)-onp, also known as Nα-Boc-Nε-tosyl-L-lysine, is the ε-amino group of conserved lysine residues in the amino terminal tail of histones . This compound is used as a substrate in the assay of Histone Deacetylase (HDAC) enzymatic activities .

Mode of Action

this compound interacts with its targets by serving as a protecting group for the amino functions in the synthesis of multifunctional targets . It is used in the formation of amide bonds, a fundamental reaction in organic synthesis . The Boc group mediates amide bond formation with remarkable resistance to racemization .

Biochemical Pathways

The action of this compound affects the biochemical pathway of reversible lysine acetylation, a crucial posttranslational regulatory mechanism in cells . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and histone deacetylases (HDACs) . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins .

Result of Action

The action of this compound results in the deprotection of the amino functions, leading to changes in the conformation and/or activity of the substrates . This dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to demonstrate remarkable resistance to racemization, indicating its stability under certain conditions . Furthermore, the use of certain solvents, such as ionic liquids, can enhance the deprotection process, improving the compound’s efficacy .

Safety and Hazards

Boc-Lys(Tos)-OH is a chemical compound that requires careful handling. In case of accidental release, it is advised to avoid dust formation and use personal protective equipment . In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .

Future Directions

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGBBZOXFMHCCM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

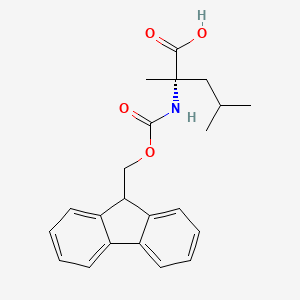

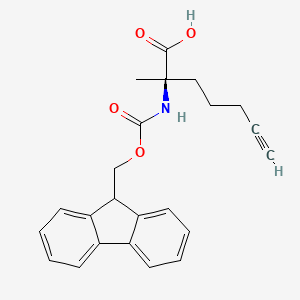

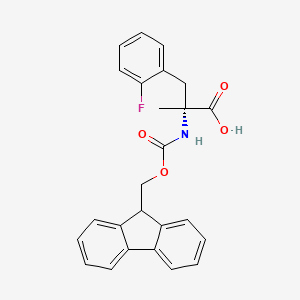

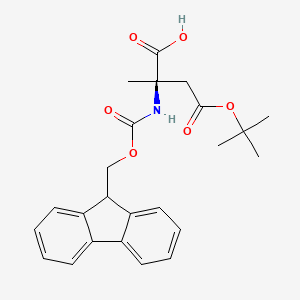

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.